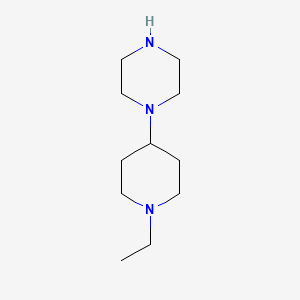

1-(1-Ethylpiperidin-4-yl)piperazine

Description

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. In the context of 1-(1-Ethylpiperidin-4-yl)piperazine synthesis, this reaction would involve the condensation of 1-ethyl-4-piperidone (B1582495) with piperazine (B1678402), followed by the reduction of the resulting intermediate.

The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane. A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed. The general reaction is depicted below:

1-Ethyl-4-piperidone + Piperazine → [Iminium Ion Intermediate] --(Reducing Agent)--> this compound

| Parameter | Details |

| Reactants | 1-Ethyl-4-piperidone, Piperazine |

| Key Intermediate | Iminium ion |

| Common Reducing Agents | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (e.g., H₂/Pd-C) |

| Typical Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), Ethanol (EtOH) |

| Reaction Conditions | Typically room temperature, can be heated to drive the reaction to completion. |

N-Alkylation

Another viable synthetic route is the N-alkylation of 1-(piperidin-4-yl)piperazine with an ethylating agent, such as ethyl bromide or ethyl iodide. This reaction is a classic example of nucleophilic substitution, where the secondary amine on the piperidine (B6355638) ring of the starting material acts as a nucleophile.

The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically used.

1-(Piperidin-4-yl)piperazine + Ethyl Halide --(Base)--> this compound + Base·HX

| Parameter | Details |

| Reactants | 1-(Piperidin-4-yl)piperazine, Ethylating agent (e.g., Ethyl bromide, Ethyl iodide) |

| Reaction Type | Nucleophilic Substitution (N-alkylation) |

| Common Bases | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |

| Typical Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF), Acetone |

| Reaction Conditions | Room temperature to elevated temperatures, depending on the reactivity of the halide. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(1-ethylpiperidin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-2-13-7-3-11(4-8-13)14-9-5-12-6-10-14/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUHIQUTDDNVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592772 | |

| Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686298-05-5 | |

| Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies for Structural Diversification of Piperidine Piperazine Frameworks

Derivatization of the Piperazine Nitrogen

The unsubstituted nitrogen atom of the piperazine ring in 1-(1-Ethylpiperidin-4-yl)piperazine is a prime site for chemical modification.

N-Alkylation and N-Arylation: This nitrogen can be readily alkylated or arylated to introduce a wide range of substituents. N-alkylation can be achieved using various alkyl halides, while N-arylation can be accomplished through Buchwald-Hartwig amination or other cross-coupling reactions. researchgate.net These modifications allow for the exploration of the impact of steric and electronic properties on the molecule's activity.

Acylation and Sulfonylation: The piperazine nitrogen can also undergo acylation with acyl chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, to introduce amide and sulfonamide functionalities, respectively. These groups can act as hydrogen bond acceptors and can significantly influence the physicochemical properties of the compound.

| Modification | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halides (R-X) | Alkyl group (R) |

| N-Arylation | Aryl halides (Ar-X), Palladium catalyst, Ligand | Aryl group (Ar) |

| N-Acylation | Acyl chlorides (RCOCl), Anhydrides ((RCO)₂O) | Acyl group (RCO) |

| N-Sulfonylation | Sulfonyl chlorides (RSO₂Cl) | Sulfonyl group (RSO₂) |

Functionalization of the Piperidine Ring

While the piperidine nitrogen in the target compound is ethylated, in a broader derivatization strategy, this position can also be varied. Furthermore, the carbon framework of the piperidine ring itself can be functionalized, although this often requires more complex synthetic routes starting from functionalized piperidine precursors.

Variation of the N-Ethyl Group: The ethyl group on the piperidine nitrogen can be replaced with other alkyl or functionalized alkyl groups. This can be achieved by starting the synthesis with a different N-substituted 4-piperidone in the reductive amination step.

Introduction of Substituents on the Piperidine Ring: To introduce substituents on the carbon atoms of the piperidine ring, one would typically start with a pre-functionalized piperidine derivative. For example, using a 3- or 4-substituted piperidone in the initial synthetic steps would lead to analogs with substitution on the piperidine ring.

These derivatization strategies provide a powerful toolkit for medicinal chemists to systematically modify the this compound scaffold and explore its potential for various applications.

Pharmacological and Biochemical Investigations of 1 1 Ethylpiperidin 4 Yl Piperazine and Analogs

Receptor Binding Affinity and Selectivity Profiling in vitro

The pharmacological profile of 1-(1-Ethylpiperidin-4-yl)piperazine and its structural analogs has been a subject of investigation to understand their interactions with various central nervous system receptors. The unique combination of a piperidine (B6355638) and a piperazine (B1678402) moiety suggests a potential for broad-spectrum activity. Research into analogous compounds provides significant insight into the structure-activity relationships (SAR) that govern their binding affinities and selectivities.

Serotonin (B10506) Receptor (5-HTR) Interactions (e.g., 5-HT1A, 5-HT1B, 5-HT7R)

Analogs of this compound, particularly those belonging to the arylpiperazine class, have demonstrated significant interactions with serotonin receptors. The 5-HT1A receptor, a key target in the treatment of anxiety and depression, is of particular interest. semanticscholar.org Studies on 4-alkyl-1-arylpiperazines show that modifications to the aryl group and the alkyl chain can lead to high affinity and selectivity for the 5-HT1A receptor over other serotonin receptor subtypes like 5-HT1B and 5-HT2, as well as dopamine (B1211576) and adrenergic receptors. nih.gov

For instance, certain 1,2,4-trisubstituted piperazine derivatives have shown high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov The introduction of a third substituent on the piperazine ring can sometimes enhance affinity for 5-HT2A receptors while maintaining or slightly improving 5-HT1A affinity. nih.gov Functional studies have characterized some of these analogs as partial agonists at postsynaptic 5-HT1A receptors. nih.gov The affinity of these compounds is often determined through radioligand binding assays, comparing their ability to displace specific radioligands from the receptor. bg.ac.rsnih.gov

Research has shown that the (2-methoxyphenyl)piperazine motif is a key structural feature for developing potent 5-HT1A ligands. semanticscholar.org Two new compounds incorporating this moiety, linked to adamantanamine and memantine (B1676192) respectively, exhibited high selectivity and binding constants of 1.2 nM and 21.3 nM for the 5-HT1A receptor. semanticscholar.org

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives | 5-HT1A | 2.7 - 5.1 | Potent Ligands |

| 1,2,4-trisubstituted piperazines (compounds 13 and 16) | 5-HT1A | Not Specified | Presynaptic Agonists |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 | Highly Selective Ligand |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 | Highly Selective Ligand |

Data compiled from studies on various piperazine analogs. semanticscholar.orgnih.govnih.gov

Dopamine Receptor (DR) Interactions (e.g., D2 receptor)

The interaction of piperazine-containing compounds with dopamine receptors, especially the D2 subtype, is a critical aspect of their pharmacological profile, given the role of D2 receptors in psychosis and motor control. mdpi.com Docking studies of 1-benzyl-4-arylpiperazines with the D2 receptor have shown that the protonated N1 of the piperazine ring interacts with key amino acid residues like Asp86. nih.gov Aromatic rings on the arylpiperazine portion of the molecule can form stabilizing edge-to-face interactions with other residues within the receptor's binding pocket. nih.gov

Structure-activity relationship studies on N-phenylpiperazine analogs reveal that substitutions on the phenyl ring influence binding affinity for D2 and D3 receptors. mdpi.com While many N-phenylpiperazine analogs exhibit low to moderate affinity for D2 receptors, specific modifications can enhance this interaction. mdpi.com For example, introducing electron-donating groups or an additional aromatic ring (like a naphthyl group) can increase binding affinity compared to unsubstituted phenylpiperazine. nih.gov

| Compound Class | Receptor Subtype | Binding Affinity Range (Ki, nM) | Key Structural Feature |

| N-Phenylpiperazine Analogs | D2 | 349 - 7522 | Varied Phenyl Substitutions |

| N-Phenylpiperazine Analogs | D3 | 96 - 1413 | Varied Phenyl Substitutions |

Data from a study on substituted N-phenylpiperazine analogs. mdpi.com

Gamma-Aminobutyric Acid (GABA) Receptor Modulation

While direct studies on this compound are limited, research into structurally related compounds containing a piperidine ring, such as piperine (B192125), provides valuable insights. Piperine, the pungent component in pepper, has been shown to modulate γ-aminobutyric acid type A (GABA-A) receptors. nih.govnih.gov These receptors are the primary mediators of fast inhibitory neurotransmission in the brain. nih.gov

Piperine acts as a positive allosteric modulator of GABA-A receptors, enhancing the current induced by GABA. It demonstrates similar potency across various GABA-A receptor subtypes, with EC50 values in the micromolar range. nih.govnih.gov The modulation does not seem to require the presence of a γ2S-subunit, suggesting a binding site involving only the α and β subunits. nih.govnih.gov The efficacy of this modulation can be influenced by the specific α and β subunit isoforms present in the receptor complex. nih.govnih.gov Replacing the piperidine ring in piperine with other moieties has been shown to increase both the potency and efficiency of GABA-A receptor modulation, indicating that the piperidine structure is a key element for this activity. nih.gov

| Compound | GABA-A Receptor Subtype | EC50 (µM) | Maximal I-GABA Stimulation (%) |

| Piperine | α2β2 | 42.8 ± 7.6 | Not Specified |

| Piperine | α3β2 | 59.6 ± 12.3 | 375 ± 51 |

| Piperine | α1β1 | Not Specified | 171 ± 22 |

| Piperine | α1β2 | Not Specified | 271 ± 36 |

| Piperine | α1β3 | Not Specified | 332 ± 64 |

| Piperine | α5β2 | Not Specified | 136 ± 22 |

Data from studies on piperine, a compound containing a piperidine ring. nih.govnih.gov

N-Methyl-D-aspartate (NMDA) Receptor Antagonism

Piperidine derivatives have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly the NR1/NR2B subtype. google.comnih.gov The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and neuronal function. google.com Antagonists of the NR1/NR2B subtype are of interest for their potential therapeutic applications with a reduced risk of side effects compared to non-selective NMDA antagonists. google.com

A structure-based screening identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel and selective NR1/2B antagonist. nih.gov Subsequent optimization of this lead compound, by adding hydroxyl and methyl groups at specific positions, led to analogs with significantly increased potency and an improved pharmacological profile. For example, 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine was identified as a potent and selective antagonist with an IC50 of 0.025 µM for the NR1A/2B receptor. nih.gov Another piperidine derivative, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, was also identified as a potent antagonist of the NR1A/2B subtype. nih.gov

| Compound/Analog | Receptor Subtype | Antagonist Potency (IC50, µM) |

| N-(2-phenoxyethyl)-4-benzylpiperidine | NR1/2B | 0.63 |

| 4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | NR1A/2B | 0.025 |

| (R)-CPP | GluN2A-containing NMDA | 0.041 (Ki) |

| (R)-CPP | GluN2B-containing NMDA | 0.27 (Ki) |

Data compiled from studies on various piperidine-based NMDA antagonists. nih.govrndsystems.com

Sigma Receptor (SR) Ligand Activity (S1R and S2R)

Both piperidine and piperazine scaffolds are prominent in the development of selective sigma receptor (SR) ligands. unict.it Sigma-1 (S1R) and Sigma-2 (S2R) receptors are involved in a wide range of cellular functions and are targets for various neurological and psychiatric conditions. nih.gov

Screening of piperidine/piperazine-based compound libraries has led to the discovery of potent S1R ligands. nih.gov For example, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was found to have a high affinity for S1R with a Ki value of 3.2 nM, acting as an agonist. nih.gov In other studies, piperidine derivatives have been shown to possess high affinity for S1R, with some analogs exhibiting subnanomolar Ki values. uniba.it The piperidine ring itself has been identified as a critical structural element for high-affinity binding to the S1R. nih.gov

| Compound/Analog Class | Receptor Subtype | Binding Affinity Range (Ki, nM) | Functional Activity |

| Piperidine/Piperazine derivatives | S1R | 3.2 - 1531 | Agonist/Antagonist |

| Piperidine/Piperazine derivatives | S2R | Moderate to low affinity | Not Specified |

| Phenoxyalkylpiperidines | S1R | 0.34 - 1.49 | Agonist |

Data compiled from studies on various piperidine and piperazine-based sigma receptor ligands. nih.govuniba.itnih.gov

Histamine (B1213489) H3 Receptor (H3R) Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.govwikipedia.org Antagonists of the H3R have potential therapeutic benefits for a variety of CNS disorders. nih.gov Recent research has focused on dual-targeting ligands that interact with both H3R and sigma-1 receptors.

In studies comparing piperidine and piperazine derivatives, the piperidine moiety has been identified as a crucial structural element for achieving high affinity at both H3R and S1R. nih.gov For example, when a piperazine core in a series of H3R ligands was replaced with a piperidine core, the affinity for the S1R increased dramatically while maintaining high H3R affinity. nih.gov This highlights the importance of the specific heterocyclic ring system in defining the multitargeting profile of these compounds. Novel H3R antagonists have also been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov

| Compound Class/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Key Structural Insight |

| Piperidine-based H3R Ligand (Compound 5) | H3R | 7.70 | Piperidine core crucial for dual activity. |

| Piperidine-based H3R Ligand (Compound 5) | S1R | 3.64 | Piperidine core crucial for dual activity. |

| Piperazine-based H3R Ligand (Compound 4) | H3R | 3.17 | Lower S1R affinity compared to piperidine analog. |

| Piperazine-based H3R Ligand (Compound 4) | S1R | 1531 | Lower S1R affinity compared to piperidine analog. |

Data from a comparative study of piperidine and piperazine derivatives as H3R and S1R ligands. nih.gov

Opioid Receptor (OR) Activity Profiling (μ, κ, and δ receptors)

The piperidine and piperazine moieties are common scaffolds in the development of ligands for opioid receptors. The specific substitution patterns on these rings play a critical role in determining the affinity and efficacy at the mu (μ), kappa (κ), and delta (δ) opioid receptors.

Research into 1-substituted 4-(3-hydroxyphenyl)piperazines has identified them as pure opioid receptor antagonists. nih.gov For instance, compounds with N-phenylpropyl substitutions on the piperazine ring display low nanomolar potencies at μ, δ, and κ receptors, functioning as pure antagonists in [³⁵S]GTPγS functional assays. nih.gov The (3R)-methyl piperazine analog, in particular, is a pure antagonist with Ke values of 1.01 nM, 6.99 nM, and 1.57 nM at the μ, δ, and κ receptors, respectively. nih.gov

Furthermore, studies on 4-substituted piperidine and piperazine compounds have demonstrated the ability to create ligands with a balanced affinity for both the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). nih.govresearchgate.net By modifying the side chain at the 4-position, researchers have improved binding affinity at both receptors, with several analogs showing good efficacy at MOR while acting as DOR antagonists. nih.gov This dual activity is of interest for developing analgesics with a reduced side-effect profile. researchgate.net

The synthetic opioid MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is another relevant analog that potently activates μ-opioid receptors. nih.gov This highlights that the nature of the substituents on the piperazine ring can shift the pharmacological profile from antagonist to potent agonist. nih.govnih.gov The affinity of fentanyl analogs for the μ-opioid receptor is also highly dependent on the substitution on the piperidine ring. plos.org While specific binding data for this compound is not extensively published, the data from its analogs suggest that this scaffold is a promising backbone for developing specific opioid receptor ligands. The N-ethyl group on the piperidine and the unsubstituted piperazine nitrogen are key points for modification to modulate activity and selectivity across the opioid receptor family. nih.gov

Table 1: Opioid Receptor Activity of Representative Piperidine and Piperazine Analogs

| Compound/Analog Class | Receptor Profile (μ, κ, δ) | Activity Type | Reference |

|---|---|---|---|

| 1-Substituted 4-(3-hydroxyphenyl)piperazines | Low nanomolar Ke values at μ, κ, and δ | Pure Antagonist | nih.gov |

| (3R)-Methyl-4-(3-hydroxyphenyl)piperazine analog | Ke (nM): μ=1.01, κ=1.57, δ=6.99 | Pure Antagonist | nih.gov |

| 4-Substituted Piperidines/Piperazines | Balanced, low nanomolar Ki for MOR and DOR | MOR Agonist / DOR Antagonist | nih.gov |

| MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) | Higher affinity for μ-receptors over δ or κ | Agonist | nih.gov |

Enzyme Modulation and Inhibition Studies

The this compound scaffold has been investigated as a core component in the design of inhibitors for various enzyme families, demonstrating its versatility as a pharmacophore in therapeutic development.

Deubiquitinating enzymes (DUBs) are proteases that regulate cellular processes by cleaving ubiquitin from protein substrates, making them attractive targets for drug discovery. nih.gov The ubiquitin-specific protease 5 (USP5) is particularly crucial in processes like DNA damage repair and oncogenesis. mdpi.comnih.gov

While direct inhibition of USP5 by this compound has not been reported, piperazine derivatives have been implicated in pathways modulated by DUBs. For instance, certain piperazine-based compounds that inhibit T-type calcium channels have been studied for analgesic properties. nih.gov Notably, USP5 has been shown to modulate neuropathic and inflammatory pain by enhancing the activity of the Cav3.2 T-type calcium channel. nih.gov This suggests an indirect link where piperazine-containing molecules could influence USP5-regulated pathways. Furthermore, recent efforts have focused on structurally modifying known USP5 inhibitors, such as USP5-IN-1, to enhance their inhibitory activity and cell permeability, indicating the ongoing interest in developing novel chemical entities, for which piperazine scaffolds could be relevant, to target this enzyme. nih.gov

The piperazine moiety is a well-established scaffold in the design of kinase inhibitors for cancer therapy. nih.gov Analogs of this compound have shown significant activity against key kinases like FMS-like tyrosine kinase 3 (FLT3) and anaplastic lymphoma kinase (ALK).

FLT3 Inhibition: Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a critical therapeutic target. mdpi.comnih.gov Numerous FLT3 inhibitors incorporating a piperazine ring have been developed. nih.govresearchgate.netnih.gov Of particular relevance is the discovery of a series of diarylamide 3-aminoindazoles as potent pan-BCR-ABL inhibitors. Within this series, the compound AKE-72 features a (4-ethylpiperazin-1-yl)methyl moiety, which is structurally very similar to the ethyl-piperazine portion of the title compound. nih.gov AKE-72 demonstrated potent inhibition of the BCR-ABL T315I mutant with an IC₅₀ of 9 nM. nih.gov Another study identified diketopiperazine derivatives as selective inhibitors of FLT3-ITD, a common mutation in AML. mdpi.comscilit.com

ALK Inhibition: Anaplastic lymphoma kinase (ALK) is another important target in cancers like non-small-cell lung cancer (NSCLC). nih.govacs.org Recent research in developing novel cancer therapeutics has led to the design of Hydrophobic Tagging (HyT)-based degraders targeting the ALK protein. In these studies, a rigid 1-(piperidin-4-yl)piperazine linker was successfully used to connect the ALK-binding warhead to a hydrophobic tag. acs.orgacs.org The use of this specific linker, which forms the core of the title compound, was shown to be effective in creating degraders that can overcome drug resistance mechanisms. acs.org

Table 2: Kinase Inhibition by Analogs of this compound

| Compound/Analog | Target Kinase | Activity (IC₅₀ / Kd) | Disease Context | Reference |

|---|---|---|---|---|

| AKE-72 | BCR-ABLT315I | IC₅₀ = 9 nM | Chronic Myeloid Leukemia | nih.gov |

| Imidazo[4,5-b]pyridine derivative (27e) | FLT3-ITD | Kd = 38 nM | Acute Myeloid Leukemia | nih.gov |

| Imidazo[4,5-b]pyridine derivative (27e) | ALK | Kd = 7.5 nM (Aurora-A) | Acute Myeloid Leukemia | nih.gov |

| Diketopiperazine derivative (5-3) | FLT3-ITD | IC₅₀ = 188 nM | Acute Myeloid Leukemia | mdpi.com |

| J26 (HyT Degrader) | ALK | >80% degradation at 0.5 μM | Non-Small-Cell Lung Cancer | acs.org |

Galectin-1 (Gal-1) is a β-galactoside-binding protein that is overexpressed in various cancers and plays a role in tumor progression, angiogenesis, and immune evasion. mdpi.com This makes Gal-1 an attractive target for anticancer therapies. nih.gov

Current research on Gal-1 inhibitors has primarily focused on carbohydrate-based molecules and peptide mimetics. mdpi.com For example, lactulose (B1674317) amine dimers and thiodigalactoside (B104359) have been shown to inhibit Gal-1 activity, thereby affecting tumor cell aggregation, angiogenesis, and immune responses. mdpi.comresearchgate.net To date, there is no published scientific literature demonstrating that this compound or its close structural analogs possess inhibitory activity against Galectin-1. The development of selective small-molecule inhibitors for galectins remains a challenge due to the conserved nature of the carbohydrate-recognition domain among different galectin family members. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Piperidine (B6355638) and Piperazine (B1678402) Ring Substitutions on Biological Activity

Substitutions on the nitrogen atoms of the piperidine and piperazine rings are a key strategy in medicinal chemistry to modulate ligand-receptor interactions.

The nature of the alkyl group attached to the nitrogen atoms of the piperidine or piperazine rings plays a pivotal role in determining receptor binding affinity and selectivity. Studies on various classes of piperazine and piperidine derivatives have demonstrated that even subtle changes in the N-alkyl substituent can lead to significant differences in biological activity.

For instance, in a series of N4-alkyl substituted heterobicyclic phenylpiperazines targeting the 5-HT1A receptor, N-ethyl and N-n-propyl derivatives showed slightly lower, yet statistically significant, affinity compared to their N-methyl counterparts. nih.gov However, further elongation of the alkyl chain to an n-hexyl group resulted in a marked increase in affinity, indicating the presence of a specific hydrophobic pocket in the receptor binding site that accommodates a longer chain. nih.gov

In another context, when comparing a piperidine derivative with its corresponding piperazine analog, both bearing a benzyl (B1604629) group, the piperazine linker was found to be preferable for achieving high binding affinity at the human A2A adenosine (B11128) receptor (hA2A AR). nih.gov The piperazine derivative (compound 3 ) showed a nearly tenfold increase in affinity over the piperidine version (compound 1 ). nih.gov This highlights that the influence of a specific substituent like a benzyl group is highly dependent on the core heterocyclic structure it is attached to.

The choice of N-alkylation can also influence selectivity between different receptors. For example, in the development of dual-acting ligands for histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, the piperidine ring itself, rather than just its substitution, was identified as a crucial element for high σ1R affinity. nih.govacs.org

Table 1: Influence of N-Alkylation on Receptor Binding Affinity (Ki)

| Compound ID | Core Structure | N-Substituent | Target Receptor | Binding Affinity (Ki, nM) |

| - | Phenylpiperazine | Methyl | 5-HT1A | Higher than Ethyl/Propyl |

| - | Phenylpiperazine | Ethyl | 5-HT1A | Slightly lower than Methyl |

| 23 | Phenylpiperazine | n-Hexyl | 5-HT1A | 0.50 |

| 1 | Piperidine | Benzyl | hA2A AR | 594 |

| 3 | Piperazine | Benzyl | hA2A AR | 58 |

Data sourced from multiple studies to illustrate general SAR principles. nih.govnih.gov

The three-dimensional shape, or conformation, of piperidine and piperazine derivatives is a critical determinant of their interaction with receptor binding sites. Both piperidine and piperazine rings typically adopt a stable "chair" conformation. ed.ac.uk The orientation of substituents on these rings (axial vs. equatorial) can profoundly affect how the ligand fits into the receptor's binding pocket.

Molecular dynamics simulations have shown that for highly active dual H3R/σ1R ligands, the rate of conformational change is significantly lower compared to less active compounds. nih.govacs.org This suggests that a more rigid or pre-organized conformation that is complementary to the receptor site contributes to higher affinity. nih.govacs.org For instance, active compounds 5 and 11 maintained a more stable orientation during simulations compared to the less active compound 4 . nih.govacs.org

Comparative SAR Analysis of Piperidine versus Piperazine Cores

A central question in the design of this chemical class is the choice between a piperidine and a piperazine core. The answer is highly target-dependent, with each core offering distinct advantages for specific receptors.

A compelling example comes from the study of dual H3/σ1 receptor ligands. Here, replacing a piperazine core with a piperidine ring led to a dramatic increase in affinity for the σ1 receptor, while largely maintaining high affinity for the H3 receptor. nih.govacs.org Specifically, the piperidine derivative (compound 5 ) had a σ1R affinity (Ki) of 3.64 nM, whereas its piperazine analog (compound 4 ) was significantly weaker with a Ki of 1531 nM. nih.govacs.org This established the piperidine moiety as a key structural element for potent σ1R activity in this scaffold. nih.govacs.org Similarly, other research has shown that substituting a piperazine with a piperidine ring can enhance the inhibition of serotonin (B10506) reuptake. researchgate.net

Conversely, for ligands targeting the A2A adenosine receptor, the piperazine ring proved superior. A piperazine-containing compound demonstrated significantly higher binding affinity than its direct piperidine analog, indicating that the additional nitrogen atom in the piperazine ring is crucial for optimal interaction with the A2A receptor. nih.gov Both piperidine and piperazine substructures have been successfully used to develop high-affinity ligands for the σ1R, underscoring that the choice of core must be tailored to the specific design strategy and molecular target. rsc.org

Table 2: Comparative Affinity of Piperidine vs. Piperazine Cores

| Compound Pair | Core Structure | Target Receptor | Binding Affinity (Ki, nM) | Finding |

| 4 | Piperazine | σ1R | 1531 | Piperidine core vastly superior for σ1R affinity. nih.govacs.org |

| 5 | Piperidine | σ1R | 3.64 | |

| - | Piperazine | Serotonin Transporter | Lower | Piperidine enhanced inhibition of serotonin reuptake. researchgate.net |

| - | Piperidine | Serotonin Transporter | Higher | |

| 3 | Piperazine | hA2A AR | 58 | Piperazine core preferred for hA2A AR affinity. nih.gov |

| 1 | Piperidine | hA2A AR | 594 |

Rational Design of Piperidine-Piperazine Derivatives for Specific Molecular Targets

The principles of SAR are applied in the rational design of novel derivatives with improved potency and selectivity. This process often involves computational tools like molecular docking to predict how a designed molecule will bind to its target receptor.

For example, in the pursuit of multi-target drugs for depression, aralkyl piperazine/piperidine derivatives were designed to interact with the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and histamine H3 receptor. researchgate.net Molecular docking studies provided a rational binding model for the lead compound, guiding further optimization. researchgate.net Similarly, the rational design of phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents was informed by the known anticancer properties of both the piperazine and benzothiazine moieties. mdpi.com

The development of dual H3/σ1R antagonists also exemplifies rational design. Based on the knowledge that some H3R antagonists also bind to sigma receptors, researchers systematically investigated a series of H3R ligands to identify structures with potent dual activity, leading to the selection of lead compounds for further evaluation. nih.govacs.org This approach allows for the creation of multi-target therapeutics, which may offer greater efficacy for complex diseases. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Activity Prediction

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build predictive equations.

QSAR studies have been successfully applied to both piperidine and piperazine derivatives. In one study on mono-substituted 4-phenylpiperidines and -piperazines, a QSAR model using partial least squares (PLS) regression was developed. nih.gov This model successfully explained how the position and physicochemical characteristics of substituents on the phenyl ring affected the compounds' in vivo dopaminergic activity. nih.gov The model also helped to understand the mechanisms of action by correlating structural properties with binding affinities for the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A). nih.gov

Another QSAR study on piperazine derivatives as mTORC1 inhibitors for cancer treatment revealed that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) were significantly correlated with inhibitory activity. mdpi.com For piperidine derivatives, QSAR models have been used to predict toxicity against Aedes aegypti, demonstrating the broad applicability of these computational approaches in designing new molecules with desired properties while potentially minimizing undesirable effects. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. acgpubs.org This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and the binding site of a target protein. For derivatives of 1-(1-Ethylpiperidin-4-yl)piperazine, which belong to the piperidine (B6355638)/piperazine (B1678402) class, molecular docking has been instrumental in exploring their binding modes with various biological targets. nih.gov

The process begins with the preparation of both the ligand and the target protein structures, which often involves removing water molecules, adding polar hydrogens, and converting the files into a suitable format like PDBQT for use with docking software. acgpubs.org The simulation then places the ligand in the active site of the protein and calculates the binding affinity, often expressed as a score (e.g., G-score), to estimate the strength of the interaction. nih.gov

Research on similar piperazine-based compounds has utilized molecular docking to understand their affinity for targets such as the sigma 1 (S1R) and sigma 2 (S2R) receptors, which are implicated in various neurological diseases. nih.gov In these studies, the piperidine or piperazine nitrogen often acts as a key interactive feature, forming crucial bonds within the receptor's binding pocket. nih.gov For instance, docking studies on S1R ligands revealed that the piperidine nitrogen can serve as the positive ionizable functionality, anchoring the molecule within the binding site. nih.gov Such simulations can predict the binding energy and identify key amino acid residues that stabilize the ligand-protein complex, guiding the design of more potent and selective analogs. nih.govacgpubs.org

Table 1: Typical Parameters in Molecular Docking Simulation

| Parameter | Description | Example Application |

|---|---|---|

| Grid Box | Defines the three-dimensional space within the target protein's active site where the ligand is allowed to dock. | A grid box of 60 × 60 × 60 Å can be centered on the active site of a target like human acetylcholinesterase. acgpubs.org |

| Scoring Function | An algorithm that estimates the binding free energy of the ligand-protein pose. | G-score (Glide score) is used to rank the docked poses, with lower scores indicating better binding affinity. nih.gov |

| Ligand Preparation | Optimizing the 3D structure of the ligand and assigning correct atom types and charges. | Preparing the 3D structure of piperazine derivatives for docking into a receptor. nih.gov |

| Protein Preparation | Processing the crystal structure of the target protein by adding hydrogens, removing water, and optimizing side chains. | Using the PDB (Protein Data Bank) structure of a target like the S1R receptor (e.g., PDB code 5HK2). nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is essential for assessing the stability of the docked pose and observing the conformational changes that may occur in both the ligand and the protein upon binding. nih.govmdpi.com

Starting with the best-docked complex from a docking simulation, an MD simulation places the system in a simulated physiological environment, typically a box of water molecules. nih.gov The simulation then calculates the forces between atoms and their resulting motions over a set period, often nanoseconds to microseconds. mdpi.com Analysis of the simulation trajectory can reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov

For example, MD simulations performed on potent piperazine-based ligands for the S1R receptor have been used to corroborate the binding modes suggested by docking studies. nih.gov By tracking the interactions over time, researchers can confirm the stability of the ligand within the binding pocket and identify the most persistent and crucial amino acid contacts. nih.gov These simulations are computationally intensive but provide invaluable information on the dynamic behavior and stability of the ligand-receptor complex, which is critical for effective drug design. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and chemical reactivity. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to examine the electronic structure of molecules. espublisher.com For a compound like this compound, DFT can be used to optimize its three-dimensional geometry and calculate various electronic properties. espublisher.com These calculations provide a more accurate description of the molecule's structure than simpler molecular mechanics methods. espublisher.com Studies on related piperazine derivatives have used DFT to confirm the stability of their synthesized structures and to analyze their electronic characteristics. nih.govespublisher.com

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. espublisher.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. espublisher.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. espublisher.com In drug design, analyzing the FMOs of this compound would help predict its reactivity and how it might participate in charge-transfer interactions with a biological target. nih.govespublisher.com

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Evaluation

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. muni.czrsc.org The resulting map uses a color scale to indicate different potential values: red typically represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. muni.cz

For this compound, an MEP map would reveal the electron-rich areas, likely around the nitrogen atoms, and electron-deficient areas. This information is invaluable for understanding and predicting how the molecule will interact with its biological targets. muni.cz It helps in identifying the sites responsible for intermolecular interactions, such as hydrogen bonding, which are fundamental to biological recognition and the binding of a ligand to a receptor. rsc.org

Machine Learning Approaches in Ligand-Based and Structure-Based Drug Design

Machine learning (ML) has emerged as a transformative tool in drug discovery, capable of analyzing vast datasets to predict the properties and activities of chemical compounds. mdpi.com These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods use a set of known active molecules to build a model that can predict the activity of new, untested compounds. mdpi.com Structure-based methods, conversely, use information about the 3D structure of the target protein to design or screen for potential ligands. ethz.ch

For a compound like this compound, ML algorithms could be trained on databases of known piperazine derivatives to predict its potential biological targets or to optimize its structure for improved activity and reduced side effects. mdpi.com Furthermore, generative ML models can design entirely new molecules with desired properties, potentially leading to novel derivatives of the this compound scaffold with enhanced therapeutic potential. mdpi.com The integration of ML into the drug design pipeline accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(Piperidin-4-yl)piperazine |

| Donepezil |

Future Research Directions and Translational Perspectives for Piperidine Piperazine Scaffolds

Exploration of Novel Receptor Targets and Pathways for Piperidine-Piperazine Compounds

The therapeutic utility of piperidine-piperazine derivatives has been historically linked to their interaction with a range of central nervous system (CNS) receptors. Future research is poised to expand this landscape by identifying and validating novel molecular targets and exploring their roles in various pathological pathways.

A significant area of interest lies in the modulation of sigma receptors (σRs) , which are unique intracellular chaperone proteins. Both sigma-1 (σ1R) and sigma-2 (σ2R) receptors are implicated in a variety of cellular functions and are considered promising targets for neurodegenerative diseases, psychiatric disorders, and cancer. Recent screening campaigns of in-house libraries have identified piperidine-piperazine-based compounds with high affinity for the σ1R. For instance, computational studies, including molecular docking and molecular dynamics simulations, have been employed to elucidate the binding modes of these ligands, revealing crucial interactions with amino acid residues within the receptor's binding site. This understanding is critical for the structure-based design of next-generation σ1R modulators with enhanced potency and selectivity.

Dual-targeting ligands that interact with both histamine (B1213489) H3 receptors (H3R) and sigma-1 receptors (σ1R) represent another exciting frontier. The piperidine (B6355638) moiety appears to be a critical structural element for this dual activity. The discovery of compounds with high affinity for both H3R and σ1R opens up new avenues for the development of novel therapeutics for neuropathic pain and other neurological conditions. The synergistic modulation of these two distinct receptor systems could offer superior efficacy compared to single-target agents.

Furthermore, the traditional targets for antipsychotic and antidepressant medications, namely dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors , continue to be a major focus for the development of novel piperidine-piperazine derivatives. The aim is to develop multi-target ligands with fine-tuned affinities for these receptors to achieve an optimal therapeutic effect with a reduced side-effect profile.

| Target Receptor/Pathway | Therapeutic Area | Key Research Findings |

| Sigma-1 Receptor (σ1R) | Neurodegenerative diseases, Psychiatric disorders, Cancer | Piperidine-piperazine compounds show high affinity and agonistic activity. Computational models reveal key binding interactions. |

| Histamine H3 Receptor (H3R) / Sigma-1 Receptor (σ1R) Dual Ligands | Neuropathic Pain | The piperidine core is crucial for dual activity. Offers potential for enhanced analgesic effects. |

| Dopamine D2 and Serotonin 5-HT1A/5-HT2A Receptors | Schizophrenia, Depression | Multi-target ligands are being designed for improved efficacy and reduced side effects. |

Development of Advanced and Sustainable Synthetic Methodologies

The efficient and sustainable synthesis of complex piperidine-piperazine derivatives is paramount for accelerating drug discovery efforts. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Modern organic synthesis is focused on developing more elegant and environmentally friendly approaches.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the piperidine and piperazine (B1678402) rings. These methods allow for the introduction of various substituents directly onto the carbon framework of the heterocycle, bypassing the need for pre-functionalized starting materials. This strategy significantly shortens synthetic routes and enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. However, the presence of two nitrogen atoms in the piperazine ring can present challenges, often leading to side reactions or reduced reactivity compared to simpler N-heterocycles. Overcoming these challenges is an active area of research.

Rearrangement reactions , such as the dizacope and Ugi-Smiles rearrangements, offer novel pathways to construct the piperazine scaffold with high stereocontrol. These reactions can rapidly generate molecular complexity from simple starting materials.

Multi-component reactions (MCRs) are another sustainable approach, allowing for the one-pot synthesis of complex molecules from three or more starting materials. MCRs are highly atom-economical and can significantly reduce waste generation. The development of novel MCRs for the synthesis of piperidine-piperazine derivatives is a key area of focus.

A recent innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling . This two-stage process simplifies the synthesis of complex, three-dimensional piperidines, reducing the number of synthetic steps and reliance on expensive precious metal catalysts. This modular strategy is a significant advancement for both medicinal and process chemists.

| Synthetic Methodology | Advantages | Challenges |

| Direct C-H Functionalization | Late-stage modification, rapid library generation | Reactivity and selectivity control in the presence of two nitrogen atoms |

| Rearrangement Reactions | High stereocontrol, rapid complexity generation | Substrate scope limitations |

| Multi-component Reactions | Atom economy, reduced waste, one-pot synthesis | Discovery of new, efficient reaction pathways |

| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Reduced steps, cost-effective, sustainable | Scalability and enzyme stability |

Integration of Multi-Omics Data in Pharmacological Profiling of Derivatives

The era of "omics" technologies offers unprecedented opportunities to gain a holistic understanding of the pharmacological effects of piperidine-piperazine derivatives. The integration of data from genomics, proteomics, metabolomics, and transcriptomics can provide a comprehensive picture of a drug's mechanism of action, identify novel biomarkers for efficacy and toxicity, and pave the way for personalized medicine.

Pharmacogenomics can help identify genetic variations that influence an individual's response to piperidine-piperazine-based drugs, particularly antipsychotics. For example, polymorphisms in genes encoding for drug-metabolizing enzymes (e.g., CYP2D6, CYP1A2) and drug targets (e.g., dopamine and serotonin receptors) can impact both the efficacy and the likelihood of adverse events. Integrating pharmacogenomic data into clinical trials can help stratify patient populations and tailor treatments for better outcomes.

Proteomics , particularly chemical proteomics, can be used to identify the direct protein targets of piperidine-piperazine compounds on a proteome-wide scale. This can help to de-orphanize novel compounds and uncover off-target effects that may contribute to either therapeutic efficacy or toxicity. Mass spectrometry-based proteomics can also be used to profile changes in protein expression and post-translational modifications in response to drug treatment, providing insights into the downstream signaling pathways affected.

Metabolomics can be used to identify metabolic biomarkers that predict drug response or toxicity. By analyzing the changes in the metabolome of biofluids or tissues after drug administration, researchers can gain insights into the metabolic pathways perturbed by the compound. This information can be valuable for monitoring treatment efficacy and identifying potential safety concerns early in the drug development process.

The integration of these multi-omics datasets, often facilitated by artificial intelligence and machine learning algorithms, is a powerful approach to building predictive models of drug action and advancing precision psychiatry.

Innovations in Computational Drug Discovery and Optimization for this Chemical Class

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of novel piperidine-piperazine derivatives with improved pharmacological properties.

Molecular docking is a widely used technique to predict the binding mode of a ligand to its receptor target. By visualizing the interactions between the compound and the protein's active site, medicinal chemists can make informed decisions about structural modifications to enhance binding affinity and selectivity. For piperidine-piperazine compounds targeting receptors like the σ1R, docking studies have been instrumental in understanding the key pharmacophoric features required for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) models can provide a visual representation of the regions around a molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. These models can guide the design of new analogs with improved potency.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and energetic contributions of individual interactions over time. MD simulations can help to refine the binding poses predicted by docking and provide a more accurate assessment of binding free energies.

These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the drug discovery process and reduce the costs associated with bringing a new drug to market.

| Computational Tool | Application in Piperidine-Piperazine Drug Discovery |

| Molecular Docking | Prediction of binding modes to receptor targets (e.g., σ1R, D2, 5-HT2A). |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Guiding the design of new analogs with improved potency and selectivity. |

| Molecular Dynamics (MD) Simulations | Refining binding poses and assessing the stability of ligand-receptor complexes. |

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives with complex stereochemistry?

- Methodological Answer : Document reaction parameters (e.g., temperature ramps, stirring rates) in detail. Use chiral HPLC or SFC to verify enantiomeric excess. Share synthetic protocols via platforms like ChemRxiv and include negative controls (e.g., unsubstituted piperazine) in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.